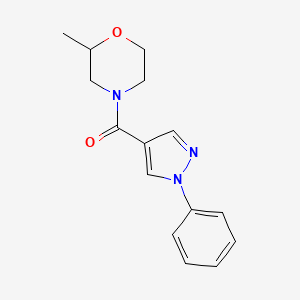
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone is not fully understood. However, it has been reported to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair and cell survival. Inhibition of PARP has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone are not well characterized. However, it has been reported to exhibit anti-tumor activity in various cancer cell lines. In addition, it has also been reported to exhibit good catalytic activity in various reactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its high purity, good yield, and potential applications in various fields. However, the limitations of using (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action and physiological effects.
Orientations Futures
There are several future directions for the study of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone. One possible direction is to further investigate its potential applications in the pharmaceutical industry, particularly as a drug candidate for the treatment of cancer and other diseases. Another direction is to explore its potential use as a building block for the synthesis of new materials. Additionally, further studies are needed to fully understand its mechanism of action and physiological effects.
Méthodes De Synthèse
The synthesis of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone involves the reaction between 2-methyl-4-morpholinone and 1-phenyl-4-hydrazinyl-1H-pyrazole in the presence of acetic acid. The resulting product is then purified through recrystallization. This method has been reported to yield high purity and good yield of (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone.
Applications De Recherche Scientifique
(2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential applications in various fields, including pharmaceuticals, materials science, and catalysis. In the pharmaceutical industry, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated as a potential drug candidate for the treatment of cancer and other diseases. It has been reported to exhibit anti-tumor activity by inhibiting the growth of cancer cells. In addition, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has also been studied for its potential use as a drug delivery system.
In materials science, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been investigated for its potential use as a building block for the synthesis of functional materials. It has been reported to exhibit good solubility and stability, making it a promising candidate for the design of new materials.
In catalysis, (2-Methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone has been studied for its potential use as a catalyst in various reactions. It has been reported to exhibit good catalytic activity in the synthesis of pyrazole derivatives.
Propriétés
IUPAC Name |
(2-methylmorpholin-4-yl)-(1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-10-17(7-8-20-12)15(19)13-9-16-18(11-13)14-5-3-2-4-6-14/h2-6,9,11-12H,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDGTMMHAZOSRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3,4-Dimethylphenoxy)methyl]-6-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492023.png)
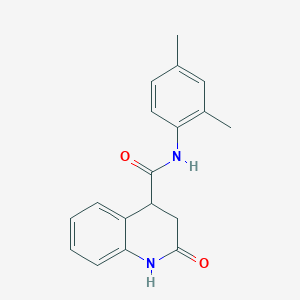
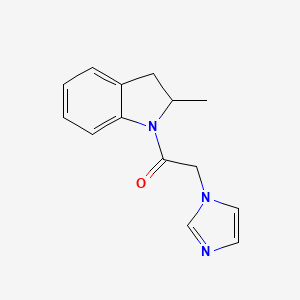

![2-[(3,4-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492052.png)
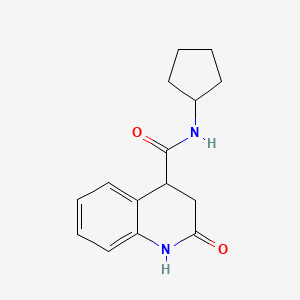
![2-[(3,5-Dimethylphenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7492074.png)
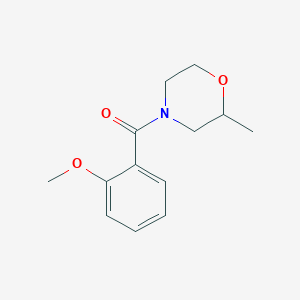
![2-[(3-Methylphenyl)methyl]-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7492098.png)
![1-[(3-Methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-7-yl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B7492100.png)

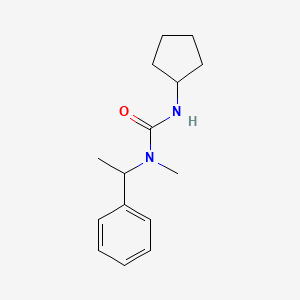
![4-[1-(4-Fluorophenyl)ethyl]-2-methylmorpholine](/img/structure/B7492120.png)
![4-[[2-(5-methylfuran-2-yl)-2-morpholin-4-ylethyl]amino]-3-nitro-N-propan-2-ylbenzamide](/img/structure/B7492125.png)